molecular formula C21H20O4S B2747044 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate CAS No. 392235-99-3

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate

Cat. No.: B2747044
CAS No.: 392235-99-3
M. Wt: 368.45
InChI Key: AKZFCAVZCOEHKX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce quinones and sulfides, respectively .

Scientific Research Applications

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenol
  • 3,4-Dimethylbenzenesulfonate
  • 4-(Benzyloxy)phenyl isocyanate

Uniqueness

4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate is unique due to the combination of its benzyloxy and sulfonate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 3,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4S/c1-16-8-13-21(14-17(16)2)26(22,23)25-20-11-9-19(10-12-20)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZFCAVZCOEHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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